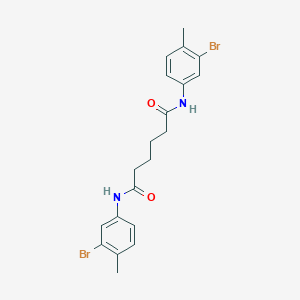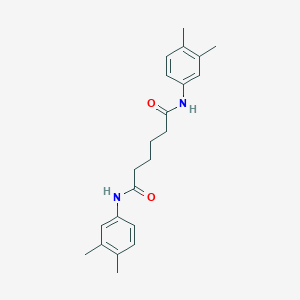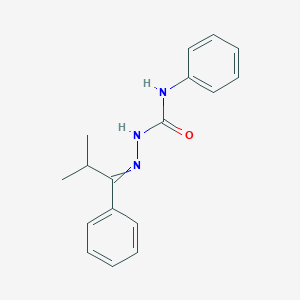![molecular formula C22H18N4O2 B323895 3-({(E)-[4-((E)-{[3-(AMINOCARBONYL)PHENYL]IMINO}METHYL)PHENYL]METHYLIDENE}AMINO)BENZAMIDE](/img/structure/B323895.png)
3-({(E)-[4-((E)-{[3-(AMINOCARBONYL)PHENYL]IMINO}METHYL)PHENYL]METHYLIDENE}AMINO)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({(E)-[4-((E)-{[3-(AMINOCARBONYL)PHENYL]IMINO}METHYL)PHENYL]METHYLIDENE}AMINO)BENZAMIDE is a complex organic compound with the molecular formula C22H18N4O2 and a molecular weight of 370.414 g/mol . This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({(E)-[4-((E)-{[3-(AMINOCARBONYL)PHENYL]IMINO}METHYL)PHENYL]METHYLIDENE}AMINO)BENZAMIDE typically involves a multi-step process. One common method includes the condensation reaction between 3-(aminocarbonyl)aniline and 4-formylbenzoic acid, followed by the subsequent reaction with benzylideneaniline under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires precise temperature control to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-({(E)-[4-((E)-{[3-(AMINOCARBONYL)PHENYL]IMINO}METHYL)PHENYL]METHYLIDENE}AMINO)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of imine and carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-({(E)-[4-((E)-{[3-(AMINOCARBONYL)PHENYL]IMINO}METHYL)PHENYL]METHYLIDENE}AMINO)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-({(E)-[4-((E)-{[3-(AMINOCARBONYL)PHENYL]IMINO}METHYL)PHENYL]METHYLIDENE}AMINO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-{[4-({[3-(Aminocarbonyl)phenyl]imino}methyl)phenyl]amino}benzenesulfonamide
- 2-{(E)-[(3-{[(E)-(2-Hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol
- 4-Bromo-2-{(E)-[(4-{[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]amino}benzyl)phenyl]imino}methyl}phenol
Uniqueness
3-({(E)-[4-((E)-{[3-(AMINOCARBONYL)PHENYL]IMINO}METHYL)PHENYL]METHYLIDENE}AMINO)BENZAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of aromatic rings and functional groups allows for versatile chemical reactivity and potential biological activities, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C22H18N4O2 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
3-[[4-[(3-carbamoylphenyl)iminomethyl]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C22H18N4O2/c23-21(27)17-3-1-5-19(11-17)25-13-15-7-9-16(10-8-15)14-26-20-6-2-4-18(12-20)22(24)28/h1-14H,(H2,23,27)(H2,24,28) |
InChI Key |
OQRDFAQPOZCROF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N=CC2=CC=C(C=C2)C=NC3=CC=CC(=C3)C(=O)N)C(=O)N |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=CC=C(C=C2)C=NC3=CC=CC(=C3)C(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-phenyl-2-[(3-pyridinylmethylene)amino]benzamide](/img/structure/B323816.png)
![2,2,2-trifluoro-N-phenyl-N-{2-[(trifluoroacetyl)anilino]ethyl}acetamide](/img/structure/B323819.png)
![N~1~,N~2~-bis[2-(benzyloxy)benzylidene]-1,2-benzenediamine](/img/structure/B323823.png)
![5-[[4-[4-[(3-Hydroxy-4-methoxyphenyl)methylideneamino]phenoxy]phenyl]iminomethyl]-2-methoxyphenol](/img/structure/B323825.png)
![N~1~,N~2~-bis[4-(diethylamino)benzylidene]-1,2-benzenediamine](/img/structure/B323826.png)
![N-[[(4-methylbenzoyl)amino]carbamothioyl]benzamide](/img/structure/B323827.png)

![1-(4-methylphenyl)-3-[[(E)-pyrrol-2-ylidenemethyl]amino]thiourea](/img/structure/B323833.png)
![1-[(6-bromo-5-methyl-2-oxoindol-3-yl)amino]-3-(4-methylphenyl)thiourea](/img/structure/B323834.png)


